molecular formula C13H11FN2O3S B4506021 N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

Cat. No.: B4506021
M. Wt: 294.30 g/mol
InChI Key: NCSBNZZJWVCGPW-UHFFFAOYSA-N
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Description

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a potent and selective antagonist of the Exchange Protein directly Activated by cAMP 2 (EPAC2). This compound serves as a critical pharmacological tool for dissecting the complex roles of the cAMP signaling pathway in various physiological and pathological processes. Its primary research value lies in the investigation of disorders of glucose homeostasis, particularly type 2 diabetes and obesity. By selectively inhibiting EPAC2, this antagonist allows researchers to probe the mechanisms of insulin secretion from pancreatic beta-cells, as EPAC2 is known to mediate the effects of incretin hormones like GLP-1 (source) . Studies utilizing this compound have been instrumental in elucidating how EPAC2 regulates insulin granule exocytosis and beta-cell function, providing insights into potential therapeutic targets. Furthermore, its application extends to neuroscience research, where EPAC2 is implicated in neuronal signaling and plasticity. The use of this specific EPAC2 antagonist enables the precise interrogation of EPAC2-dependent signaling cascades without cross-reactivity with the related EPAC1 isoform, offering high specificity for mechanistic studies (source) .

Properties

IUPAC Name

2-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c1-7-11(12(19)15-6-10(17)18)20-13(16-7)8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSBNZZJWVCGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Glycine: The final step involves coupling the thiazole derivative with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The glycine moiety may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Thiazole Derivatives
Compound Name Thiazole Substituents Side Chain/Functional Groups Key Structural Differences
Target Compound 2-(3-fluorophenyl), 4-methyl Glycine (carboxyl) Simpler amino acid side chain
N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)glycylglycine 4-methyl, 4-(trifluoromethoxy)phenyl Glycylglycine (dipeptide) Larger, more lipophilic side chain
2-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide 2-(3-fluorophenyl), 4-methyl 2-fluorobenzamide (amide) Benzamide group instead of glycine
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide 4-methyl, 4-chlorophenyl 4-methylbenzamide (aromatic amide) Chlorine substituent vs. fluorine

Key Observations :

  • Fluorine vs. Chlorine/Trifluoromethoxy : The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas chlorine (in ) increases steric bulk, and trifluoromethoxy (in ) enhances metabolic stability .

Key Observations :

  • Antimicrobial Activity : The target compound’s glycine moiety may limit membrane permeability compared to more lipophilic derivatives (e.g., ), but it could favor interactions with polar enzyme active sites .
  • Neuropharmacology : Fluorinated benzamide derivatives (e.g., ) show CNS activity, suggesting that side-chain modifications in the target compound could redirect its therapeutic applications.

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Properties
Property Target Compound Glycylglycine Derivative Fluorobenzamide
LogP (predicted) 2.1 3.5 3.8
Solubility (mg/mL) ~1.2 (aqueous) ~0.5 (DMSO) ~0.3 (DMSO)
Metabolic Stability Moderate (glycine cleavage) High (trifluoromethoxy resistance) High (fluorine inertness)

Key Observations :

  • Lipophilicity : The target compound’s lower LogP enhances aqueous solubility, advantageous for oral bioavailability.
  • Metabolism : Glycine may undergo enzymatic cleavage, whereas trifluoromethoxy or fluorinated aromatics resist degradation .

Biological Activity

1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer.

Chemical Structure

The molecular formula of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide is C16H15N3OC_{16}H_{15}N_3O. The structure features an indole ring, a carboxamide group, and a 6-methylpyridin-2-yl substituent, which contribute to its unique biological properties.

Research indicates that this compound exhibits significant biological activities, primarily through the following mechanisms:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways. This inhibition can disrupt the proliferation of cancer cells, making it a candidate for anticancer therapy.
  • Receptor Binding : The binding affinity of this compound to various receptors has been studied, indicating potential therapeutic uses in modulating receptor activity.

Biological Activities

The biological activities of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide include:

Case Studies

Several studies have illustrated the efficacy of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide:

  • Antiproliferative Activity : In one study, derivatives of indole compounds were tested against various cancer cell lines. The results indicated that modifications in the indole structure could significantly enhance antiproliferative effects, with IC50 values dropping as low as 0.0046 mM for certain derivatives .
  • Mechanistic Studies : Another study focused on the interaction between this compound and specific kinases involved in tumor growth. The findings suggested that the compound effectively inhibited these kinases, leading to reduced cell viability in treated cultures.

Comparative Analysis

To better understand the biological activity of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
5-MethoxyindoleIndole structure with methoxy groupAntitumor activity
N-(6-Methylpyridin-2-yl)indoleIndole linked to pyridineAntimicrobial properties
4-Methoxy-N-(pyridinyl)indoleSimilar indole-pyridine linkageNeuroprotective effects

The unique combination of functional groups in 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide enhances its binding affinity and biological activity compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine?

  • Methodology :

  • Stepwise synthesis :

Thiazole ring formation : React 3-fluorophenylacetamide with bromopyruvate under reflux in ethanol to form the 4-methylthiazole core .

Carboxylation : Introduce the carboxylic acid group at the 5-position of the thiazole via oxidation using KMnO₄ in acidic conditions .

Glycine coupling : Use coupling agents like HATU or DCC in DMF to conjugate the thiazole-carboxylic acid with glycine under inert atmosphere (N₂/Ar) .

  • Key reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DCC (dicyclohexylcarbodiimide), DMF (dimethylformamide).
  • Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Q. How is the compound characterized structurally and spectroscopically?

  • Techniques :

  • X-ray crystallography : Use SHELX software for single-crystal structure determination to confirm bond angles, torsion angles, and stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for DMSO-d₆) to identify aromatic protons (δ 7.2–8.1 ppm) and glycine methylene (δ 3.8–4.2 ppm) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved for this compound?

  • Methodology :

  • Assay validation : Compare results across multiple platforms (e.g., microbial inhibition vs. mammalian cell cytotoxicity) .
  • Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Structural confirmation : Re-analyze batches via X-ray crystallography to detect polymorphic variations affecting activity .
    • Case study : Inconsistent antimicrobial activity may arise from differential solubility; perform logP measurements (shake-flask method) to correlate hydrophobicity with efficacy .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Approach :

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 4-F vs. 3-F) or glycine moieties (e.g., methylglycine) .
  • Biological testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric assays .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to protein targets (e.g., bacterial dihydrofolate reductase) .
    • Data interpretation : Use IC₅₀ values and docking scores to prioritize lead compounds for in vivo studies .

Q. What mechanistic studies are critical to elucidate its pharmacological mode of action?

  • Experimental design :

  • Enzyme inhibition assays : Measure inhibition kinetics (Km/Vmax) for candidate targets (e.g., kinases, proteases) using spectrophotometry .
  • Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
Reactant of Route 2
Reactant of Route 2
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

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